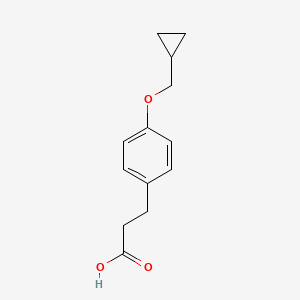
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid
Overview
Description
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid is an organic compound with a molecular formula of C13H16O3 This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Cyclopropylmethoxy)benzene, which is obtained by reacting cyclopropylmethanol with 4-bromophenol in the presence of a base such as potassium carbonate.
Formation of Intermediate: The intermediate 4-(Cyclopropylmethoxy)benzene is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as the catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Cyclopropylmethoxy-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but contains a chlorine atom instead of a cyclopropylmethoxy group.
3-Hydroxyphenylphosphinyl-propanoic acid: Contains a hydroxy group and a phosphinyl group instead of a cyclopropylmethoxy group.
3-[4-[[4-(aminomethyl)cyclohexyl]-oxomethoxy]phenyl]propanoic acid: Contains an aminomethylcyclohexyl group instead of a cyclopropylmethoxy group.
Uniqueness
The uniqueness of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid lies in its cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-[4-(cyclopropylmethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O3/c14-13(15)8-5-10-3-6-12(7-4-10)16-9-11-1-2-11/h3-4,6-7,11H,1-2,5,8-9H2,(H,14,15) |
InChI Key |
PIGOSVBIKWKLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B1370458.png)


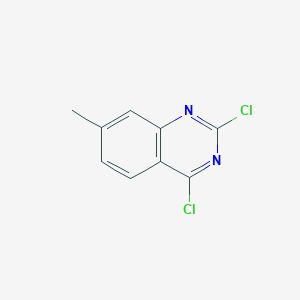

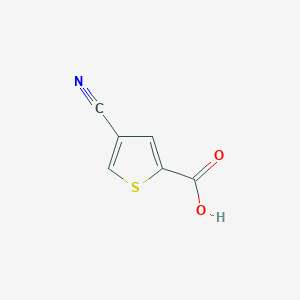




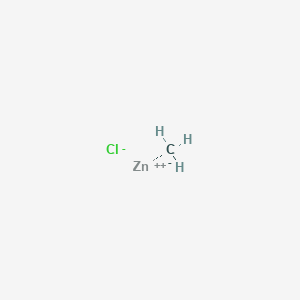
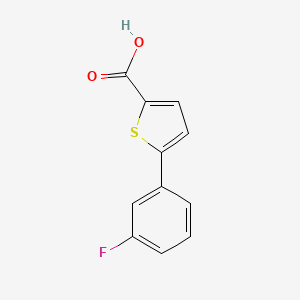
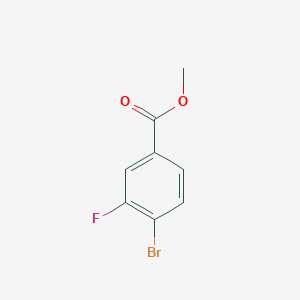
![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)
